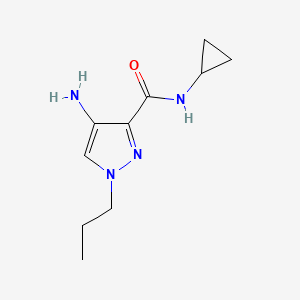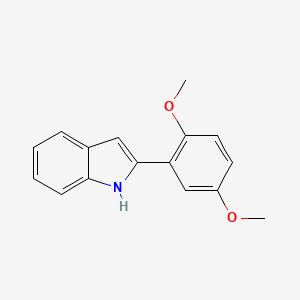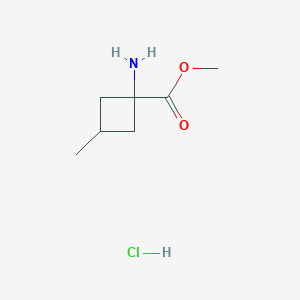
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has shown potential in various scientific research applications, including drug discovery, neuroprotection, and cancer treatment. 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has been found to inhibit the activity of certain enzymes and receptors, which can lead to the development of new drugs for various diseases. 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has also been shown to have neuroprotective effects, which can be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has been found to have anti-cancer properties, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes and receptors, including the enzyme monoamine oxidase A (MAO-A) and the receptor N-methyl-D-aspartate (NMDA) receptor. Inhibition of MAO-A can lead to increased levels of neurotransmitters such as dopamine, which can have beneficial effects on mood and behavior. Inhibition of the NMDA receptor can lead to neuroprotection and anti-cancer effects.
Biochemical and Physiological Effects:
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has been found to have various biochemical and physiological effects, including increased levels of neurotransmitters such as dopamine, neuroprotection, and anti-cancer properties. 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has also been found to have anti-inflammatory effects, which can be useful in treating various inflammatory diseases. Additionally, 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high purity and stability. 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide, including further exploration of its potential applications in drug discovery, neuroprotection, and cancer treatment. Additionally, research can focus on understanding the mechanisms of action of 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide in more detail, as well as its potential side effects and toxicity. Furthermore, research can explore the potential of 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide in other fields such as materials science and agriculture. Overall, 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has significant potential for scientific research and further exploration is needed to fully understand its potential applications.
Métodos De Síntesis
4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 1,3-dibromo-2-propanol, followed by the reaction of the resulting compound with 3-amino-1H-pyrazole-4-carboxamide. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to achieve high yields and purity of 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide.
Propiedades
IUPAC Name |
4-amino-N-cyclopropyl-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-5-14-6-8(11)9(13-14)10(15)12-7-3-4-7/h6-7H,2-5,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBSDHGVINHAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![methyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2549636.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)



![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)